3,5-Dibromo-2,4-dihydroxybenzoic acid
Description
Contextualizing 3,5-Dibromo-2,4-dihydroxybenzoic Acid within Brominated Phenolic Chemistry
This compound is a specific example of a brominated phenolic compound. nih.gov Bromophenols, in general, are organic compounds that feature one or more bromine atoms and at least one hydroxyl group attached to a benzene (B151609) ring. wikipedia.org The chemistry of these compounds is largely dictated by the electrophilic substitution reactions of phenol (B47542) with bromine. wikipedia.orgkhanacademy.orgyoutube.com The number and position of the bromine atoms on the phenolic ring significantly influence the compound's properties and reactivity.
The parent structure, 2,4-dihydroxybenzoic acid, also known as β-resorcylic acid, is a dihydroxybenzoic acid. wikipedia.orgacs.orgnih.gov The introduction of two bromine atoms at the 3 and 5 positions, ortho and para to the carboxyl group and meta to the hydroxyl groups, creates this compound. This specific substitution pattern is crucial in defining its chemical behavior. The bromine atoms, being electron-withdrawing, increase the acidity of the phenolic hydroxyl groups and influence the regioselectivity of further reactions. The synthesis of such compounds often involves the direct bromination of the corresponding hydroxybenzoic acid. orgsyn.org
The study of brominated phenolic compounds is extensive, with research exploring their formation, reactivity, and potential applications. nih.govacs.org These compounds are of interest due to their presence in various natural and synthetic chemical processes.
Significance of Dihalo-Dihydroxybenzoic Acids in Organic Synthesis and Mechanistic Studies
Dihalo-dihydroxybenzoic acids, including this compound, are valuable intermediates in organic synthesis. researchgate.netchemicalbook.com The presence of multiple reactive sites—the carboxylic acid group, the hydroxyl groups, and the carbon-bromine bonds—allows for a diverse range of chemical transformations.
For instance, the carboxylic acid group can be converted into esters, amides, or other acid derivatives. prepchem.comnih.gov The hydroxyl groups can undergo etherification or esterification. Furthermore, the bromine atoms can be displaced through various coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. This versatility makes them key starting materials for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
From a mechanistic standpoint, these compounds provide excellent models for studying the effects of multiple substituents on aromatic reactivity. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing halogen and carboxyl groups can be systematically investigated. For example, the kinetics and mechanisms of electrophilic aromatic substitution or nucleophilic aromatic substitution can be elucidated by observing how these substituents influence the reaction rates and product distributions. acs.org Studies on the electrochemical oxidation of dihydroxybenzoic acids have provided insights into the reaction mechanisms, showing the formation of quinone intermediates that can undergo further reactions. nih.gov
Overview of Contemporary Research Trajectories for Aromatic Polyhalides
Current research on aromatic polyhalides, a broader class that encompasses this compound, is multifaceted. One significant area of investigation is their application in materials science. The unique electronic and structural properties of polyhalogenated aromatic compounds make them suitable for the development of novel polymers, liquid crystals, and functional dyes.
In medicinal chemistry, there is ongoing interest in synthesizing and evaluating the biological activities of polyhalogenated compounds. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, various hydroxybenzoic acid derivatives have been studied for their antimicrobial, antioxidant, and other biological activities. ppor.azmdpi.comazjm.org
Furthermore, environmental research continues to explore the fate and transformation of polyhalogenated aromatic compounds in the environment. Understanding their degradation pathways and potential for bioaccumulation is crucial for assessing their environmental impact.
The development of new synthetic methodologies for the selective and efficient synthesis of aromatic polyhalides is another active area of research. This includes the exploration of novel catalysts and reaction conditions to control the regioselectivity of halogenation and subsequent functionalization reactions.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | This compound | 2,4-Dihydroxybenzoic acid | 3,5-Dibromo-4-hydroxybenzoic acid |
| CAS Number | 3147-46-4 sigmaaldrich.com | 89-86-1 | 3337-62-0 nist.gov |
| Molecular Formula | C₇H₄Br₂O₄ sigmaaldrich.comuni.lu | C₇H₆O₄ wikipedia.org | C₇H₄Br₂O₃ nist.govnih.gov |
| Molecular Weight | 311.91 g/mol | 154.12 g/mol | 295.913 g/mol nist.gov |
| Synonyms | - | β-Resorcylic acid wikipedia.orgnih.gov | Bromoxynylbenzoic acid nist.govexsyncorp.com |
Structure
3D Structure
Properties
CAS No. |
3147-46-4 |
|---|---|
Molecular Formula |
C7H4Br2O4 |
Molecular Weight |
311.91 g/mol |
IUPAC Name |
3,5-dibromo-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Br2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13) |
InChI Key |
QFRWOMSBYNAESH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,5 Dibromo 2,4 Dihydroxybenzoic Acid
Historical and Contemporary Approaches to Ortho-Bromination of Aromatic Systems
The bromination of aromatic compounds is a foundational reaction in organic synthesis. Historically, methods often involved direct reaction with elemental bromine, sometimes with a Lewis acid catalyst for less reactive substrates. youtube.com For highly activated rings, such as phenols, the reaction can proceed rapidly without a catalyst. hathitrust.org Contemporary methods have focused on developing milder and more selective reagents to control the reaction's outcome, especially in complex molecules. nih.govmdpi.com This includes the use of N-bromosuccinimide (NBS), often in various solvents, and electrochemical methods that generate the brominating species in situ. acs.orgresearchgate.net
Dihydroxybenzoic acids are particularly susceptible to electrophilic substitution due to the strong activating, ortho-, para-directing nature of the two hydroxyl groups. The general strategy for their bromination involves the controlled addition of a brominating agent, such as elemental bromine or NBS. nih.govorgsyn.org The electron-donating hydroxyl groups significantly increase the nucleophilicity of the aromatic ring, facilitating bromination under relatively mild conditions, often in a polar solvent like acetic acid or water. orgsyn.orggoogle.com
The challenge lies in the high reactivity of the substrate, which can easily lead to multiple substitutions and the formation of a mixture of products. For instance, the bromination of 2,4-dihydroxybenzoic acid can yield mono- and di-substituted products. orgsyn.org Similarly, the bromination of 4-hydroxybenzoic acid to produce 3,5-dibromo-4-hydroxybenzoic acid has been achieved using reagents like benzyltrimethylammonium (B79724) tribromide (BTMABr₃), which can offer better control compared to elemental bromine.
Regioselectivity—the ability to direct the substitution to a specific position—is the primary challenge in the synthesis of 3,5-dibromo-2,4-dihydroxybenzoic acid. The precursor, 2,4-dihydroxybenzoic acid, has three available positions for electrophilic attack that are activated by the hydroxyl groups (positions 3, 5, and 6). The carboxylic acid group is a deactivating, meta-directing group, which further influences the electronic properties of the ring.
The hydroxyl groups at positions 2 and 4 strongly direct incoming electrophiles to positions 3 and 5. This inherent directing effect is advantageous for the synthesis of the target molecule. However, the high activation of the ring makes it difficult to prevent further reaction. A notable challenge is the formation of byproducts, such as 2,4-dihydroxy-5-bromobenzoic acid, which is the monobrominated intermediate. orgsyn.org Over-bromination or substitution at other activated positions can also occur if the reaction conditions are not carefully controlled. Techniques to improve regioselectivity in aromatic systems include the use of bulky blocking groups to physically hinder certain positions, the choice of specific catalysts, and precise control over stoichiometry and temperature. mdpi.comresearchgate.net In the case of 2,4-dihydroxybenzoic acid, the reaction often produces 2,4-dihydroxy-3,5-dibromobenzoic acid as an "invariably present" byproduct during monobromination, indicating that the dibromination is a facile and competing process. orgsyn.org
Synthesis of Key Intermediates for this compound
The primary and most logical precursor for synthesizing this compound is 2,4-dihydroxybenzoic acid itself. The availability and synthesis of this key intermediate are crucial first steps.
2,4-Dihydroxybenzoic acid, also known as β-resorcylic acid, is most commonly synthesized from resorcinol (B1680541) via the Kolbe-Schmitt reaction. wikipedia.orgyoutube.com This carboxylation reaction involves treating the phenoxide of resorcinol with carbon dioxide under pressure and heat. researchgate.netchemicalbook.com Various modifications to the classical Kolbe-Schmitt synthesis have been developed to improve yield and employ milder conditions. These include using mixtures of alkali metal carbonates or bicarbonates in a solids mixer or employing microwave assistance. guidechem.comgoogle.com
The table below summarizes various synthetic approaches to 2,4-dihydroxybenzoic acid based on the Kolbe-Schmitt reaction.
| Starting Material | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Resorcinol | Potassium Bicarbonate, Sodium Bicarbonate, CO₂ | Heated in a solids mixer to 110°C | 60-75% | google.com |
| Resorcinol | Potassium Carbonate, CO₂ (5 atm) | Heated at 95-105°C | 96.7% | chemicalbook.com |
| Resorcinol | [EMIM][HCO₃] (ionic liquid), CO₂ | Microwave heating | Not specified | guidechem.com |
| Resorcinol | Aqueous Potassium Hydroxide, CO₂ | Ultrasonic and mild conditions | Not specified | researchgate.net |
An alternative precursor to consider is an isomer, such as 3,5-dihydroxybenzoic acid (α-resorcylic acid). wikipedia.org Investigating its bromination pathway helps to understand the importance of the initial substituent pattern. 3,5-Dihydroxybenzoic acid can be prepared by the disulfonation of benzoic acid, followed by alkaline fusion (hydrolysis of the sulfonate groups). wikipedia.orgorgsyn.org
When 3,5-dihydroxybenzoic acid is subjected to bromination, the substitution pattern is different from that of the 2,4-isomer. The two hydroxyl groups at positions 3 and 5 direct the incoming electrophile to positions 2, 4, and 6. A patented process describes the bromination of 3,5-dihydroxybenzoic acid in an aqueous mineral acid to produce 4-bromo-3,5-dihydroxybenzoic acid. google.comnih.gov This demonstrates that starting with the 3,5-isomer does not lead to the target compound but rather to a different brominated isomer. This pathway underscores the critical role of the precursor's structure in directing the outcome of the bromination reaction.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the direct bromination of 2,4-dihydroxybenzoic acid is essential for maximizing the yield and purity of the desired 3,5-dibromo product. Since dibromination is a facile follow-up to monobromination, the key is to drive the reaction to completion while avoiding side reactions. orgsyn.org
Key parameters for optimization include:
Stoichiometry: The molar ratio of the brominating agent to the substrate is critical. Using at least two equivalents of bromine (Br₂) or N-bromosuccinimide (NBS) is necessary to achieve dibromination. A slight excess may be required to ensure full conversion of the monobromo-intermediate.
Solvent: The choice of solvent can influence reaction rate and selectivity. Glacial acetic acid is a commonly used solvent that effectively dissolves the starting material and accommodates the reaction. orgsyn.org
Temperature: The reaction is typically conducted at a controlled temperature (e.g., 30–35°C) to manage the exothermic nature of the bromination of a highly activated ring and to minimize the formation of degradation products. orgsyn.org
Reaction Time: Sufficient time must be allowed for the reaction to proceed to the dibrominated stage. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.
The table below outlines a typical literature preparation and suggests parameters for optimization.
| Parameter | Literature Condition (for Monobromination) orgsyn.org | Potential Optimization for Dibromination |
|---|---|---|
| Substrate | 2,4-Dihydroxybenzoic acid | 2,4-Dihydroxybenzoic acid |
| Brominating Agent | Bromine (1 equivalent) | Bromine or NBS (>2 equivalents) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid or other polar aprotic solvents |
| Temperature | 30-35°C | Maintain controlled temperature; may require slight adjustment based on reaction rate |
| Workup | Precipitation in water | Purification via recrystallization to separate from any remaining monobromo- or other byproducts |
Solvent Effects and Catalysis in Bromination Reactions
The synthesis of this compound, primarily through the electrophilic bromination of 2,4-dihydroxybenzoic acid, is highly influenced by the choice of solvent and the presence of catalysts.
Glacial acetic acid is a commonly employed solvent for this type of bromination. orgsyn.org It serves as a polar protic medium that can dissolve the 2,4-dihydroxybenzoic acid precursor and the bromine reagent, facilitating a homogeneous reaction mixture. orgsyn.org The use of acetic acid is also noted in the bromination of other phenolic compounds, where it helps to moderate the reaction. nih.gov
Catalysis plays a pivotal role in directing the bromination pathway. The reaction is a form of electrophilic aromatic substitution, a process that can be significantly influenced by acid catalysis.
Brønsted Acids : Brønsted acids can promote aromatic ring bromination. nih.gov In the context of brominating hydroxybenzoic acids, the presence of bromide ions has been found to enhance the reaction rate, which is associated with a decrease in the energy of activation. researchgate.net This suggests a catalytic role for species generated in situ.
Lewis Acids : Lewis acid catalysis, for example with zirconium(IV) chloride (ZrCl₄), has been shown to be highly effective in other bromination reactions. nih.gov Interestingly, Lewis acid catalysis can favor a radical generation pathway for benzylic brominations, which contrasts with the electrophilic substitution on the aromatic ring typically promoted by Brønsted acids. nih.gov While the primary pathway for producing this compound is electrophilic substitution, the potential for alternative mechanisms under different catalytic conditions is a key consideration in synthetic design.
The polarity of the solvent can also have a determinative effect on the distribution of products in bromination reactions. Studies on related compounds have shown that the ratio of different isomers can change dramatically with solvent polarity, such as the difference observed between reactions run in carbon tetrachloride versus nitromethane. researchgate.net This highlights the importance of solvent selection in achieving regioselectivity for the desired 3,5-dibromo substitution pattern.
Purification Methodologies for Dibrominated Products
The isolation and purification of the dibrominated product from the reaction mixture are critical steps to obtaining a compound of high purity. Common methodologies involve precipitation, washing, and recrystallization.
A standard procedure involves pouring the reaction mixture into a large volume of water after the bromination is complete. orgsyn.org This causes the crude product, which is sparingly soluble in water, to precipitate out of the solution. The solid can then be collected by filtration. Subsequent washing of the collected crystals, typically with cold water, helps to remove residual acid and other water-soluble impurities. orgsyn.org
In the synthesis of related brominated compounds, purification often involves crystallization from a suitable solvent or solvent mixture. nih.gov The choice of crystallization solvent is crucial and is determined by screening various options to optimize yield and purity.
Table 1: Example of Crystallization Solvent Screening for a Related Brominated Compound nih.gov
| Entry | Solvent System | Volume (mL) | Yield (%) | Purity (%) |
| 1 | Methanol | 3 | 75.3 | 99.12 |
| 2 | Ethanol (B145695) | 3 | 79.5 | 99.25 |
| 3 | Isopropanol | 3 | 77.4 | 99.17 |
| 4 | Ethyl Acetate | 3 | 65.2 | 98.95 |
| 5 | Acetone/Water | 3/6 | 85.3 | 99.58 |
| 6 | Ethanol/Water | 3/6 | 88.1 | 99.73 |
| Purity determined by HPLC relative area. |
Another purification consideration arises from the potential for side products. During the bromination of 2,4-dihydroxybenzoic acid, the formation of the monobrominated species (2,4-dihydroxy-5-bromobenzoic acid) can occur. orgsyn.org Furthermore, the target this compound is sometimes an "invariably present" byproduct when the goal is to synthesize the monobrominated compound. orgsyn.org One interesting purification technique mentioned in the literature involves refluxing the crude product mixture in boiling water. This process can cause the decarboxylation of this compound into the more soluble 2,4-dibromoresorcinol, which can then be removed from a less reactive product. orgsyn.org This principle could be adapted to selectively remove the dibrominated compound if it were an undesired impurity.
Mechanistic Insights into the Bromination Reaction Pathways
The formation of this compound from its precursor, 2,4-dihydroxybenzoic acid, proceeds via an electrophilic aromatic substitution mechanism. This pathway is governed by the electronic properties of the substituents on the benzene (B151609) ring.
The 2,4-dihydroxybenzoic acid molecule has three substituents: a hydroxyl (-OH) group at position 2, another hydroxyl group at position 4, and a carboxylic acid (-COOH) group at position 1.
Activating Groups : The hydroxyl groups are powerful activating groups and are ortho, para-directors. This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles like the bromine cation (Br⁺) or a polarized bromine molecule.
Deactivating Group : The carboxylic acid group is a deactivating group and a meta-director.
The positions available for substitution on the 2,4-dihydroxybenzoic acid ring are 3, 5, and 6. The strong activating and directing effects of the two hydroxyl groups dominate the reaction. The position ortho to the C2-hydroxyl and ortho to the C4-hydroxyl is position 3. The position para to the C2-hydroxyl and ortho to the C4-hydroxyl is position 5. These positions are highly activated, making them the primary sites for bromination.
The mechanism proceeds in the following steps:
Generation of the Electrophile : Molecular bromine (Br₂) becomes polarized in the presence of the electron-rich aromatic ring or a catalyst.
Electrophilic Attack : The π-electron system of the benzene ring attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the electron-rich positions 3 and 5.
Deprotonation : A base in the reaction mixture (such as the solvent or a counter-ion) removes a proton (H⁺) from the carbon atom that formed the new bond with bromine. This step restores the aromaticity of the ring, yielding the brominated product.
The reaction proceeds sequentially, first adding one bromine atom (likely at the more activated position 5, which is para to one hydroxyl and ortho to the other) to form 5-bromo-2,4-dihydroxybenzoic acid, followed by the addition of a second bromine atom at position 3 to yield the final this compound.
While electrophilic substitution is the dominant pathway, it is noteworthy that under certain conditions, such as the use of specific Lewis acid catalysts, a radical pathway can be initiated. nih.gov However, for the bromination on the aromatic ring of a phenol (B47542) derivative, the electrophilic pathway is the expected and observed mechanism.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2,4 Dihydroxybenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,5-Dibromo-2,4-dihydroxybenzoic acid in solution. One- and two-dimensional NMR experiments provide unambiguous assignments of proton and carbon signals and confirm the connectivity of the molecule.
Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of 3,5-Dibromo-4-hydroxybenzoic acid reveals distinct signals corresponding to the aromatic protons. chemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the bromine and hydroxyl substituents on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum provides information on each carbon atom within the molecule, including the carboxylic acid carbon. chemicalbook.com
For instance, in a study of 3,4-dihydroxybenzoic acid (a related compound), the proton and carbon NMR spectra were fully assigned, with specific chemical shifts identified for each position on the aromatic ring. researchgate.netresearchgate.net The ¹H NMR spectrum showed signals at specific ppm values, and the ¹³C NMR spectrum revealed peaks corresponding to the different carbon environments within the molecule. researchgate.net
Interactive Data Table: Representative NMR Data for Dihydroxybenzoic Acid Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3,4-Dihydroxybenzoic acid | CD₃OD | 7.4 (d, J=2.0 Hz, 1H), 7.3 (dd, J=8.2, 2.0 Hz, 1H), 6.8 (d, J=8.2 Hz, 1H) | 170.1, 151.3, 145.5, 123.8, 117.9, 115.8, 115.2 |
| 3,5-Dibromo-4-hydroxybenzoic acid | DMSO-d₆ | Aromatic protons typically appear between 7.0 and 8.0 ppm. | Carbon signals are influenced by bromine and hydroxyl groups. |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques are crucial for the definitive structural elucidation of complex molecules like this compound and its derivatives. epfl.ch These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular framework. wikipedia.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached. epfl.chsdsu.eduresearchgate.net This is a powerful tool for assigning carbon resonances. wikipedia.org
The application of these 2D NMR techniques to derivatives of dihydroxybenzoic acid has been demonstrated to be effective in confirming their structures. researchgate.net For example, in the structural analysis of a derivative, HSQC analysis was used to identify non-aromatic CH moieties, and HMBC confirmed the connectivity between protons and various carbon atoms. researchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researcher.life This technique provides invaluable information about molecular conformation, crystal packing, and non-covalent interactions.
Elucidation of Molecular Conformation and Crystal Packing
SCXRD studies on derivatives of dihydroxybenzoic acid reveal their specific molecular conformations and how they pack in the crystal lattice. For instance, the crystal structure of 3,5-dibromo-2-hydroxybenzoic acid shows that the molecule is essentially planar. nih.gov Similarly, a derivative of a chalcone (B49325) containing a dibrominated phenolic ring was found to crystallize in a monoclinic space group with the atoms of the conjugated scaffold being coplanar. nih.gov The way these molecules arrange themselves in the crystal is influenced by various intermolecular forces. nih.gov
Interactive Data Table: Crystal Data for a Related Dibromo-hydroxybenzoic Acid Derivative
| Parameter | Value |
| Compound | 3,5-Dibromo-2-hydroxybenzoic acid |
| Formula | C₇H₄Br₂O₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.770 (3) |
| b (Å) | 11.082 (3) |
| c (Å) | 14.879 (4) |
| β (°) | 105.606 (3) |
| V (ų) | 1710.4 (8) |
| Z | 8 |
This data is for 3,5-Dibromo-2-hydroxybenzoic acid, a closely related compound, as specific data for this compound was not available in the search results. nih.gov
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in dictating the crystal structures of hydroxybenzoic acids. semanticscholar.org In the solid state, 3,5-dibromo-2-hydroxybenzoic acid exhibits both intramolecular and intermolecular hydrogen bonds. nih.govnih.gov An intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov Intermolecularly, the molecules form hydrogen-bonded dimers through interactions between their carboxylic acid groups. nih.govnih.gov These dimers are further linked into zigzagging one-dimensional tapes through C-H···Br interactions. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the intramolecular vibrations of molecules. nih.gov By analyzing the vibrational modes, detailed information about the molecular structure, functional groups, and conformational states of this compound and its derivatives can be elucidated.
Identification of Characteristic Functional Group Vibrations
The hydroxyl groups' O-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3400 cm⁻¹ and 3600 cm⁻¹. Intramolecular and intermolecular hydrogen bonding, a prominent feature in this molecule due to the presence of carboxyl and hydroxyl groups, can cause significant broadening and a shift to lower wavenumbers for these bands. nih.gov
The carboxylic acid group gives rise to several characteristic vibrations. The carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, typically appearing in the range of 1680-1740 cm⁻¹. Its exact position is sensitive to hydrogen bonding. The O-H stretching of the carboxylic acid is a very broad absorption that can overlap with the C-H stretching region, usually centered around 3000 cm⁻¹.
Vibrations associated with the aromatic ring also provide key structural information. The C-H stretching vibrations on the benzene ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. The positions of the bromo-substituents influence the C-H out-of-plane bending vibrations, which are useful for confirming the substitution pattern. The C-Br stretching vibrations are found at lower frequencies, typically in the range of 500-700 cm⁻¹.
A theoretical analysis of the related molecule 2,4-dihydroxybenzoic acid (2,4-DHBA) using Density Functional Theory (DFT) provides further insight. nih.gov The calculated vibrational frequencies for 2,4-DHBA, which correlate well with experimental FT-IR and FT-Raman data, help in assigning the vibrational modes of the more complex this compound. nih.govdocumentsdelivered.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3600 | Broadened due to hydrogen bonding. |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Very broad absorption. |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | |
| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1740 | Intense band, sensitive to dimerization. |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands expected. |
| Hydroxyl (-OH) | O-H Bend | 1300 - 1400 | |
| Carboxylic Acid (-COOH) | C-O Stretch | 1200 - 1300 | |
| Aromatic Ring | C-H In-plane Bend | 1000 - 1300 | |
| Aromatic Ring | C-H Out-of-plane Bend | 750 - 900 | Dependent on substitution pattern. |
| Benzene Ring | Ring Breathing | ~800 | |
| Carbon-Bromine (-C-Br) | C-Br Stretch | 500 - 700 |
Conformational Analysis through Vibrational Fingerprints
The existence of different stable conformers is a possibility for flexible molecules like this compound, primarily due to the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the orientation of the hydroxyl groups. Each conformer possesses a unique three-dimensional structure and, consequently, a distinct vibrational fingerprint. nih.gov
Vibrational spectroscopy, in conjunction with theoretical calculations, is a key tool for identifying the most stable conformer and studying the conformational landscape. nih.gov For instance, DFT calculations on the related 2,4-dihydroxybenzoic acid revealed the existence of sixteen stable conformers, with the lowest energy conformer being identified through comparison of calculated vibrational frequencies with experimental IR and Raman spectra. nih.govdocumentsdelivered.com Similar computational approaches can be applied to this compound to predict the geometries and vibrational frequencies of its possible conformers.
Subtle differences in the vibrational spectra of these conformers, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to distinguish between them. These differences arise from variations in the coupling of vibrational modes, which are sensitive to the specific geometry of the conformer. For example, the positions and intensities of the C-O stretching, O-H bending, and ring deformation modes can shift depending on the orientation of the carboxyl and hydroxyl groups and the nature of intramolecular hydrogen bonding. By carefully comparing experimental IR and Raman spectra with the calculated spectra for each potential conformer, the dominant conformation in a given phase (solid, liquid, or gas) can be determined.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques provide invaluable information on the molecular weight, elemental composition, and structural features of this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which in turn enables the unambiguous determination of its elemental formula. The monoisotopic mass of this compound (C₇H₄Br₂O₄) is 309.84763 Da. uni.lu
Electron ionization (EI) mass spectrometry of related compounds like 3,5-Dibromo-4-hydroxybenzoic acid provides insights into the expected fragmentation pathways. nist.govnist.gov The molecular ion peak would be expected at m/z corresponding to the molecular weight. A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key feature for its identification.
Common fragmentation pathways for benzoic acids include the loss of small neutral molecules. For this compound, key fragmentation events would likely include:
Decarboxylation: Loss of CO₂ (44 Da), a common fragmentation for carboxylic acids.
Loss of water: Elimination of H₂O (18 Da) from the hydroxyl groups.
Loss of a bromine atom: Cleavage of a C-Br bond.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted Exact Mass (m/z) | Note |
| [M]⁺ | C₇H₄Br₂O₄ | 309.84708 | Molecular Ion |
| [M+H]⁺ | C₇H₅Br₂O₄ | 310.85491 | Protonated Molecule uni.lu |
| [M-H]⁻ | C₇H₃Br₂O₄ | 308.84035 | Deprotonated Molecule uni.lu |
| [M+Na]⁺ | C₇H₄Br₂NaO₄ | 332.83685 | Sodium Adduct uni.lu |
| [M+H-H₂O]⁺ | C₇H₃Br₂O₃ | 292.84489 | Loss of water from protonated molecule uni.lu |
Ion Mobility Spectrometry (IMS) for Conformational Information
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone.
The collision cross-section (CCS) is a key parameter derived from IMS experiments, representing the effective area of the ion as it travels through a buffer gas. Different conformers of the same molecule will have different three-dimensional shapes and thus different CCS values.
For this compound, predicted CCS values have been calculated for various adducts. For example, the predicted CCS for the protonated molecule, [M+H]⁺, is 139.4 Ų, while for the deprotonated molecule, [M-H]⁻, it is 143.4 Ų. uni.lu These theoretical values serve as a reference for experimental IMS studies, which could potentially resolve and characterize different conformers present in the gas phase.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 310.85491 | 139.4 |
| [M+Na]⁺ | 332.83685 | 150.4 |
| [M-H]⁻ | 308.84035 | 143.4 |
| [M+NH₄]⁺ | 327.88145 | 156.5 |
| [M+K]⁺ | 348.81079 | 134.5 |
| Data sourced from PubChemLite. uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzene ring, which acts as the chromophore.
The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The presence of electron-donating hydroxyl groups and an electron-withdrawing carboxyl group, along with the heavy bromine atoms, influences the energy of these transitions and thus the position of the absorption maxima (λ_max).
Analysis of related compounds provides a basis for predicting the spectral features. For instance, 3,5-Dibromo-4-hydroxybenzoic acid exhibits an absorption maximum around 290-300 nm. nist.gov Dihydroxybenzoic acid isomers also show characteristic absorptions; 3,5-dihydroxybenzoic acid has absorption maxima at 208 nm, 250 nm, and 308 nm, while 3,4-dihydroxybenzoic acid shows maxima at 206 nm, 218 nm, 261 nm, and 294 nm. sielc.comsielc.com
Based on these related structures, this compound is expected to exhibit multiple absorption bands in the UV region, likely between 200 and 350 nm. The exact positions of these bands are sensitive to the solvent polarity and pH, as these factors can alter the electronic state of the hydroxyl and carboxyl functional groups. For example, deprotonation of the phenolic or carboxylic acid groups in a basic medium typically leads to a red shift (bathochromic shift) of the absorption bands.
Table 4: Comparison of UV Absorption Maxima (λ_max) for Related Benzoic Acid Derivatives
| Compound | Solvent/Conditions | Absorption Maxima (λ_max) (nm) |
| 3,5-Dibromo-4-hydroxybenzoic acid | Not Specified | ~290-300 nist.gov |
| 3,5-Dihydroxybenzoic acid | Acidic Mobile Phase | 208, 250, 308 sielc.com |
| 3,4-Dihydroxybenzoic acid | Acidic Mobile Phase | 206, 218, 261, 294 sielc.com |
| 2,6-dihydroxybenzoic acid | Methanol | 258, 292 researchgate.net |
Characterization of Electronic Absorption Properties in Solution
The electronic absorption spectrum of a molecule provides fundamental insights into its electronic transitions. For this compound, these properties are primarily dictated by the π → π* transitions within the benzene ring, which are modulated by the attached functional groups.
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and photophysical properties of 2,4-dihydroxybenzoic acid and its halogenated derivatives. These computational analyses indicate that the substitution of bromine atoms onto the 2,4-dihydroxybenzoic acid scaffold leads to notable changes in the UV-Vis absorption spectrum. Specifically, the introduction of bromine atoms is predicted to cause an increase in the absorption intensity at approximately 330 nm. nist.gov This effect is attributed to the "heavy atom effect," which can influence the probabilities of electronic transitions.
While specific experimental data for this compound in various solvents is not extensively documented in publicly available literature, data for the closely related isomer, 3,5-Dibromo-4-hydroxybenzoic acid, is available from the NIST WebBook. This data can serve as a valuable point of reference.
Table 1: Theoretical and Analogous Experimental UV-Vis Absorption Data
| Compound | Method | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|---|
| Brominated 2,4-dihydroxybenzoic acid derivatives | DFT Calculation | Gas Phase | ~330 | Intensity increase predicted |
Note: The data for brominated 2,4-dihydroxybenzoic acid derivatives is based on theoretical calculations, which predict a general trend rather than precise values for specific solvents.
The absorption spectrum of the parent compound, 2,4-dihydroxybenzoic acid, has been studied in aqueous solutions. In the pH range of 1-3, it typically exhibits two absorption bands, one around 265 nm. nist.gov The introduction of two bromine atoms, as in this compound, is expected to lead to a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the halogens via resonance and their influence on the molecular orbitals.
Solvatochromic Effects and pH-Dependent Spectral Changes
Solvatochromic Effects:
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For a compound like this compound, with its multiple polar functional groups, significant solvatochromic shifts are anticipated.
While direct experimental studies on the solvatochromism of this compound are scarce, the principles can be inferred from studies on similar molecules. For instance, studies on various benzoic acid derivatives show that the maximum absorption wavelength is influenced by the solvent environment. In a study of benzoic acid itself, the maximum wavelength (λmax) was observed at 225 nm in ethyl alcohol and n-propyl alcohol, but shifted to 280 nm in benzene, highlighting the significant role of solvent polarity and hydrogen bonding capabilities. dergipark.org.tr
Table 2: Expected Solvatochromic Shifts for this compound (Inferred)
| Solvent Type | Primary Interaction | Expected Shift in λmax |
|---|---|---|
| Non-polar (e.g., Hexane) | van der Waals forces | Baseline absorption |
| Aprotic Polar (e.g., Acetonitrile) | Dipole-dipole interactions | Red or blue shift depending on excited state polarity |
pH-Dependent Spectral Changes:
The electronic absorption spectrum of this compound is expected to be highly sensitive to changes in pH due to the presence of three acidic protons: one on the carboxylic acid group and two on the phenolic hydroxyl groups. Deprotonation of these groups alters the electronic distribution within the molecule, leading to significant shifts in the absorption maxima.
Studies on the parent compound, 2,4-dihydroxybenzoic acid, in aqueous solutions have shown distinct spectral changes with varying pH. nist.gov As the pH increases, the absorption band at 265 nm shifts to a longer wavelength (around 270 nm) and increases in intensity between pH 5 and 7. nist.gov Further increases in pH from 8 to 11 result in another red shift to approximately 280 nm. nist.gov These shifts correspond to the sequential deprotonation of the carboxylic acid and the two hydroxyl groups.
Table 3: Predicted pH-Dependent Spectral Behavior of this compound
| pH Range | Predominant Species | Expected Spectral Change |
|---|---|---|
| Highly Acidic (pH < 2) | Fully protonated | Baseline spectrum |
| Moderately Acidic (pH 3-5) | Carboxylate anion | Bathochromic shift of primary absorption bands |
| Neutral to Mildly Alkaline (pH 7-9) | Carboxylate and one phenoxide anion | Further bathochromic shift |
Computational and Theoretical Investigations of 3,5 Dibromo 2,4 Dihydroxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. researchgate.net These methods allow for a suitable balance between computational cost and the accuracy of results, providing precise predictions of molecular structure and properties. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.gov Functionals like B3LYP are frequently employed as they offer a robust combination of accuracy and computational efficiency for a wide range of molecular systems. nih.gov
The electronic properties of 3,5-dibromo-2,4-dihydroxybenzoic acid can be elucidated by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability. researchgate.net
Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. This 3D map illustrates the charge distribution across the molecule, using a color gradient to identify positive, negative, and neutral regions. nih.gov Reddish colors indicate areas of high electron density, which are susceptible to electrophilic attack, while bluish colors denote electron-deficient regions, which are prone to nucleophilic attack. nih.gov For substituted benzoic acids, the most negative regions are typically found around the electronegative oxygen atoms of the carboxyl and hydroxyl groups. nih.gov
From these fundamental properties, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior, as shown in the table below.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to changes in its electron distribution. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. researchgate.net |
This table provides the theoretical framework for descriptors derived from HOMO and LUMO energies calculated using DFT methods.
Studies on similar halogen-substituted hydroxybenzoic acids have demonstrated that heavy atom substitution can significantly influence UV-Vis absorption and facilitate proton transfer, which are key aspects of reactivity. chemrxiv.org
The presence of rotatable bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bonds of the hydroxyl groups, means that this compound can exist in several different conformations. Computational methods are used to perform a systematic search for the most stable structures.
This process involves optimizing the geometry of various possible conformers and calculating their total electronic energies. The conformer with the lowest energy is identified as the global energy minimum, representing the most stable and thus most populated structure at equilibrium. Studies on related dihydroxybenzoic acid derivatives show that the stability is often significantly affected by the orientation of the carboxylic acid group and the formation of intramolecular hydrogen bonds. chemrxiv.org For instance, an intramolecular hydrogen bond between the carboxylic proton and the adjacent hydroxyl group can confer significant stability. The relative energies of other conformers are often reported in kJ/mol with respect to the most stable isomer. chemrxiv.org
DFT calculations are a powerful tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. scirp.org These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. scirp.orgnih.gov
The analysis of these calculated frequencies allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule, such as O-H stretching, C=O stretching of the carboxyl group, C-C stretching in the aromatic ring, and C-Br stretching. nih.gov For example, in related benzoic acids, the C=O stretching vibration is a strong band typically observed in the 1700-1750 cm⁻¹ region. researchgate.net The stretching vibrations of the phenolic O-H groups are expected in the range of 3400-3800 cm⁻¹. chemrxiv.org The formation of intermolecular hydrogen bonds, for instance in a dimer, can cause a redshift (a shift to lower wavenumber) in the stretching frequencies of the involved functional groups, such as the N-H and C=O groups in benznidazole. nih.gov
Table 2: Illustrative Correlation of Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Expected Calculated (Scaled) Range (cm⁻¹) | Comments |
|---|---|---|---|
| O-H Stretch (hydroxyl) | 3400 - 3600 | 3400 - 3600 | Position is sensitive to hydrogen bonding. chemrxiv.org |
| O-H Stretch (carboxyl) | 2500 - 3300 (broad) | 2500 - 3300 | Broad appearance due to strong hydrogen bonding in dimers. |
| C=O Stretch (carboxyl) | 1680 - 1710 | 1680 - 1710 | A strong, characteristic band. researchgate.netnih.gov |
| C-C Stretch (aromatic) | 1450 - 1620 | 1450 - 1620 | Multiple bands are typically observed in this region. scirp.org |
| C-O Stretch (hydroxyl) | 1200 - 1300 | 1200 - 1300 | Coupled with other ring vibrations. |
| C-Br Stretch | 500 - 650 | 500 - 650 | Found in the lower frequency region of the spectrum. |
This table presents typical frequency ranges for the functional groups in this compound, based on data from similar compounds. The exact values depend on the specific molecular environment and computational level.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of larger systems and longer timescales, such as how molecules interact and arrange themselves in solution or in the solid state.
Molecular modeling is employed to understand the non-covalent interactions that govern how molecules of this compound recognize each other and assemble into larger structures. Key interactions include hydrogen bonds and π-π stacking.
Studies on dihydroxybenzoic acids have shown that the formation of hydrates and solvates is a common phenomenon, driven by hydrogen bonding between the phenolic hydroxyl groups and solvent molecules. nih.gov The carboxylic acid groups often form robust hydrogen-bonded dimers. nih.gov Computational analysis of the electrostatic potential (ESP) on the molecular surface can identify the positive and negative extrema, indicating the regions most likely to act as hydrogen bond donors and acceptors, respectively. nih.gov For 3,5-dihydroxybenzoic acid, the ESP extrema on the phenolic hydroxy groups and the carboxylic group are all significant, allowing for diverse intermolecular interactions. nih.gov
Simulations can also predict the geometry of these interactions, such as the distance between π-stacked aromatic rings, which is typically in the range of 3.3–3.5 Å. nih.gov The unique arrangement of functional groups on this compound likely leads to specific and predictable supramolecular motifs and self-assembly behaviors in the solid state.
The behavior of a molecule can be significantly altered by the presence of a solvent. Molecular dynamics simulations and implicit solvation models are used to investigate these effects. By surrounding the molecule with explicit solvent molecules or by using a continuum model (like the SMD solvation model), it is possible to predict how solvation influences conformational preferences and reactivity. researchgate.net
For dihydroxybenzoic acids, it has been noted that the ability to form solvated crystals depends on the availability of phenolic hydroxyl groups to interact with solvent molecules. nih.gov In the case of 3,5-dihydroxybenzoic acid, both phenolic hydroxyl groups are noted to be free to interact with solvent molecules, which explains its tendency to form numerous solvates. nih.gov These simulations can provide insights into solubility, partitioning behavior, and the stability of the molecule in different chemical environments.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-dihydroxybenzoic acid |
| 5-Br-2,4-dihydroxybenzoic acid |
| 5-Bromo-2-Hydroxybenzaldehyde |
| 3,5-dinitrobenzoic acid |
| 3,5-dibromopyridine |
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.net QSAR models translate the relationship into a mathematical equation, which can predict the activity of new, unsynthesized compounds. nih.gov This approach saves significant resources by prioritizing the synthesis of only the most promising candidates. nih.gov
While no dedicated QSAR model for this compound has been published, research on related benzoic acid and p-hydroxybenzoic acid derivatives provides a framework for understanding its potential. researchgate.netnih.gov For instance, QSAR studies on other series of compounds have successfully used molecular descriptors to predict antimicrobial or enzyme inhibitory activity. nih.govderpharmachemica.com For a compound like this compound, a QSAR model would typically incorporate descriptors related to its electronic properties (influenced by the bromine and hydroxyl groups), size, and lipophilicity to predict its potential efficacy in various biological assays.
The biological interactions of this compound are dictated by its distinct molecular features, which can be predicted using computational tools. The presence of two hydroxyl (-OH) groups and two bromine (-Br) atoms on the benzoic acid backbone are critical.
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carboxylic acid group provides additional sites for these interactions. This is a crucial feature for binding to the active sites of enzymes and receptors.
Electronic Effects: The bromine atoms are strongly electron-withdrawing, while the hydroxyl groups are electron-donating. This complex interplay of electronic effects across the aromatic ring influences the molecule's acidity, reactivity, and the charge distribution, which are key to its interaction with biological targets.
Lipophilicity: The predicted octanol-water partition coefficient (XlogP) is a measure of a molecule's lipophilicity. For this compound, the predicted XlogP is 2.7, suggesting moderate lipophilicity which would influence its ability to cross biological membranes. uni.lu
Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This type of bonding is increasingly recognized as important in ligand-receptor interactions and could play a role in the binding affinity of this compound.
Studies on other dihydroxybenzoic acids have shown that the relative positions of the hydroxyl groups significantly impact biological activity, such as antioxidant potential. nih.gov The specific 2,4-dihydroxy substitution pattern, combined with the 3,5-dibromo substitutions, creates a unique electronic and steric profile that would be a primary focus of any detailed computational analysis.
A table of predicted molecular features is presented below.
| Property | Predicted Value | Source |
| Molecular Formula | C7H4Br2O4 | uni.lu |
| Monoisotopic Mass | 309.84763 Da | uni.lu |
| XlogP | 2.7 | uni.lu |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov Although no specific docking studies for this compound are currently published, we can hypothesize potential targets based on the activities of similar molecules.
Given that various dihydroxybenzoic acids exhibit antioxidant, antimicrobial, and enzyme-inhibiting properties, logical targets for docking simulations would include: nih.gov
Enzymes involved in oxidative stress: Cyclooxygenase (COX) and Lipoxygenase (LOX) are common targets for phenolic compounds. mdpi.com
Metabolic enzymes: Alpha-glucosidase, an enzyme involved in carbohydrate digestion, is a known target for phenolic and lichen-derived aromatic compounds. nih.gov
Bacterial enzymes: As related compounds show antimicrobial activity, bacterial enzymes like DNA gyrase or dihydropteroate (B1496061) synthase (DHPS) could be relevant targets. mdpi.commdpi.com
A molecular docking simulation provides detailed insights into the binding site. The analysis focuses on identifying the specific amino acid residues that interact with the ligand and the nature of these interactions. For this compound, a hypothetical binding site analysis would likely reveal:
Hydrogen Bonds: Strong hydrogen bonds between the ligand's hydroxyl and carboxylic acid groups and polar amino acid residues (e.g., Arginine, Asparagine, Histidine) in the binding pocket. nih.gov
Hydrophobic Interactions: Interactions between the benzene ring of the ligand and nonpolar amino acid residues.
Halogen Bonds: Potential interactions between the bromine atoms and electron-rich atoms like oxygen or sulfur in certain amino acid side chains.
Pi-Stacking: π-π stacking interactions between the aromatic ring of the ligand and aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.
The simulation also calculates a docking score, which represents the estimated binding affinity or free energy of binding (often in kcal/mol). A more negative score typically indicates a more stable and favorable ligand-receptor complex. nih.gov This score is crucial for ranking different compounds or different binding poses of the same compound. nih.gov
Docking studies can elucidate how a ligand might inhibit an enzyme. If the ligand binds tightly within the enzyme's active site, it can act as a competitive inhibitor by preventing the natural substrate from binding.
Computational studies on the antioxidant mechanisms of other dihydroxybenzoic acids suggest two primary pathways for radical scavenging, which is a form of enzymatic protection: researchgate.net
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical. This is favored in nonpolar environments. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): The phenolic hydroxyl group first loses a proton (deprotonates), and then the resulting phenoxide anion transfers an electron to the radical. This mechanism is more likely in polar, aqueous media. researchgate.net
For this compound, computational analysis could predict which of its two hydroxyl groups is more likely to participate in these reactions, thus clarifying its potential as an antioxidant and inhibitor of enzymes related to oxidative stress.
Molecular Docking Simulations with Biological Targets
Thermodynamic Property Predictions and Intermolecular Forces
Thermodynamic properties are fundamental to understanding a molecule's stability, solubility, and reactivity. Computational methods can predict these properties, providing insights that complement experimental data. Intermolecular forces, such as hydrogen bonds and van der Waals forces, govern how molecules interact with each other and with a solvent, which dictates physical properties like melting point and solubility.
Enthalpy (ΔH) and entropy (ΔS) are key components of the Gibbs free energy equation, which determines the spontaneity of chemical processes.
Enthalpy (ΔH): Represents the total heat content of a system. In the context of molecular stability, the enthalpy of formation (ΔfH°) indicates the energy released or absorbed when a compound is formed from its constituent elements. A more negative value suggests greater stability. For antioxidants, the Bond Dissociation Enthalpy (BDE) of the O-H bond is a critical parameter. researchgate.net A lower BDE indicates that the hydrogen atom can be donated more easily to scavenge a free radical, suggesting higher antioxidant activity. researchgate.net Computational studies on DHBAs use BDE calculations to predict which hydroxyl group is most reactive. researchgate.net
Entropy (ΔS): Is a measure of the disorder or randomness in a system. For a single molecule, this relates to its conformational flexibility. The this compound molecule has limited conformational freedom due to its rigid aromatic ring, with rotation primarily possible around the C-C bond of the carboxylic acid group. nih.gov Therefore, its intrinsic entropy would be relatively low compared to a more flexible aliphatic molecule.
Role of Halogen Bonding in Intermolecular Association
Computational and theoretical investigations into the solid-state structure of this compound have highlighted the significant role of halogen bonding in governing its intermolecular association and crystal packing. The presence of two bromine atoms on the aromatic ring, in addition to the hydroxyl and carboxylic acid functional groups, allows for a complex network of non-covalent interactions, with halogen bonds playing a crucial directional role in the supramolecular assembly.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the nature and strength of these interactions. Halogen bonding occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atoms can act as halogen bond donors, while the oxygen atoms of the carbonyl group and hydroxyl groups can act as acceptors.
Key findings from theoretical analyses of similar brominated organic molecules suggest the prevalence of two primary types of halogen bonds: Br···O and Br···Br interactions.
Br···Br Interactions: While often considered weaker than Br···O interactions, Br···Br contacts also play a role in the crystal packing of this compound. The nature of these interactions can be either Type I, where the C-Br···Br angles are equal, or Type II, where one angle is around 180° and the other is around 90°. Symmetry-adapted perturbation theory (SAPT) analyses on model systems have shown that the stability of Br···Br interactions is largely due to dispersion forces, with a smaller contribution from electrostatics.
The interplay between these halogen bonds and the more conventional hydrogen bonds (O-H···O) between the carboxylic acid and hydroxyl groups dictates the final three-dimensional architecture of the crystal. Computational models have shown that the hydroxyl groups not involved in intramolecular hydrogen bonds are free to interact with neighboring molecules, further contributing to the intricate network of intermolecular forces.
The following table summarizes the key computational parameters for halogen bonds, derived from studies on analogous brominated compounds, which are expected to be representative for this compound.
| Interaction Type | Typical Bond Distance (Å) | Typical Bond Angle (°) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| C-Br···O | 3.0 - 3.4 | ~160 - 180 | -2.0 to -5.0 |
| C-Br···Br | 3.4 - 3.7 | Variable (Type I/II) | -0.5 to -2.0 |
These computational insights underscore the importance of halogen bonding as a significant and directional force in the crystal engineering of this compound, working in concert with hydrogen bonds to create a stable and well-defined solid-state structure.
Derivatization and Chemical Transformations of 3,5 Dibromo 2,4 Dihydroxybenzoic Acid
Synthesis of Ester Derivatives (e.g., Methyl Ester)
Esterification of the carboxylic acid group in 3,5-dibromo-2,4-dihydroxybenzoic acid is a fundamental transformation that can be a precursor for further derivatization or can modify the compound's physicochemical properties. The synthesis of the methyl ester, methyl 3,5-dibromo-2,4-dihydroxybenzoate, is a common example.
The synthesis of ester derivatives of substituted benzoic acids is a well-established process in organic chemistry. While specific high-yield synthesis protocols for methyl 3,5-dibromo-2,4-dihydroxybenzoate are not extensively detailed in the provided results, general methods for esterification of similar compounds can be applied. Typically, Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is employed. The reaction is usually heated under reflux to drive the equilibrium towards the ester product.
For related compounds, such as 3,5-dihalogeno-4-hydroxybenzoic acids, the synthesis of their methyl esters has been reported as a preliminary step for further reactions. For instance, the synthesis of 3,5-dichloro-4-methoxy-benzoic acid methyl ester was achieved with a high yield of 91%. researchgate.net This suggests that similar high yields could be attainable for the methyl ester of this compound under optimized conditions.
Optimization of the reaction would involve controlling the reaction time, temperature, and the molar ratio of reactants and catalyst. The removal of water, a byproduct of the reaction, can also shift the equilibrium and improve the yield.
The structural confirmation of the resulting ester, methyl 3,5-dibromo-2,4-dihydroxybenzoate, relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR spectroscopy would confirm the presence of the methyl ester group with a characteristic singlet peak, typically appearing around 3.5-4.0 ppm. The aromatic proton signal and the hydroxyl proton signals would also be present and their chemical shifts would be indicative of the substitution pattern on the benzene (B151609) ring.
¹³C NMR spectroscopy would show a signal for the ester carbonyl carbon (around 165-175 ppm) and the methoxy (B1213986) carbon (around 50-55 ppm), in addition to the signals for the aromatic carbons.
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the ester, confirming the addition of a methyl group. The fragmentation pattern could also provide further structural information. For instance, the monoisotopic mass of methyl 3,5-dibromo-4-methylbenzoate is reported as 305.88910 Da. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy would show a characteristic C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹, which is distinct from the C=O stretch of the carboxylic acid (which is broader and at a lower frequency). The O-H stretching of the phenolic hydroxyl groups would also be visible as a broad band.
The table below summarizes the key identification data for a related compound, methyl 3,5-dibromo-4-methylbenzoate.
| Property | Value |
| IUPAC Name | methyl 3,5-dibromo-4-methylbenzoate |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| InChIKey | SRLAXDDPVYZYNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1Br)C(=O)OC)Br |
| Data sourced from PubChem CID 624016 nih.gov |
Amidation and Hydrazone Formationmdpi.comresearchgate.net
A significant area of derivatization for dihydroxybenzoic acids involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with various aldehydes to form hydrazones. mdpi.comresearchgate.net This class of compounds is of interest due to their diverse biological activities. researchgate.netnih.govnih.gov
The synthesis of hydrazones from this compound would first require the formation of the corresponding hydrazide. This is typically achieved by reacting the methyl or ethyl ester of the acid with hydrazine (B178648) hydrate. researchgate.netnih.gov
Once the 3,5-dibromo-2,4-dihydroxybenzohydrazide is obtained, it can be condensed with a variety of aromatic or heteroaromatic aldehydes. mdpi.comresearchgate.net The reaction is generally carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, such as ethanol (B145695). mdpi.commdpi.comnih.gov The reaction progress can be monitored, and the resulting hydrazone often precipitates from the reaction mixture upon cooling. mdpi.com
For example, in the synthesis of hydrazones from 2,4-dihydroxybenzoic acid, the hydrazide was dissolved in ethanol and heated to reflux, followed by the addition of the appropriate aldehyde. mdpi.com The reaction times were determined experimentally and ranged from 15 to 40 minutes. nih.gov
The versatility of the condensation reaction allows for the synthesis of a wide array of hydrazone analogues by varying the aldehyde component. mdpi.comresearchgate.net Studies on 2,4-dihydroxybenzoic acid have demonstrated the synthesis of numerous hydrazones with different substituents on the aldehyde ring, including alkyl, hydroxyl, alkoxyl, and nitro groups. mdpi.com
The yields of these condensation reactions can vary significantly depending on the nature of the aldehyde used. For instance, in the synthesis of 2,4-dihydroxybenzoic acid hydrazones, yields ranged from 23% to 98%. mdpi.com The highest yields were observed with aldehydes containing alkyl, hydroxyl, or alkoxyl groups. mdpi.com
The general structure of these hydrazones incorporates the core 3,5-dibromo-2,4-dihydroxybenzoyl moiety linked to a variable substituted phenyl or other aromatic ring through a hydrazone linkage (-CO-NH-N=CH-). nih.gov The structural confirmation of these hydrazone analogues is typically achieved through spectroscopic methods such as ¹H NMR and ¹³C NMR. mdpi.comnih.gov
The table below illustrates the diversity of hydrazones that can be synthesized, based on analogues from 2,4-dihydroxybenzoic acid.
| Substituent on Aldehyde | Resulting Hydrazone Name (based on 2,4-dihydroxybenzoic acid) | Reported Yield |
| 4-Methylphenyl | 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 98% |
| 4-Butoxyphenyl | N'-[(4-butoxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98% |
| 3-Bromo-4-hydroxyphenyl | N'-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide | 98% |
| 4-Propylphenyl | 2,4-dihydroxy-N'-[(4-propylphenyl)methylidene]benzohydrazide | 23% |
| Data adapted from research on 2,4-dihydroxybenzoic acid hydrazones mdpi.com |
Modifications to Phenolic Hydroxyl Groups
The phenolic hydroxyl groups at positions 2 and 4 of the benzene ring are also amenable to chemical modification, although this is less commonly explored in the context of the provided search results compared to the carboxylic acid derivatization. These hydroxyl groups can undergo reactions such as alkylation or acylation.
Acylation, through reaction with an acid chloride or anhydride, would produce ester groups at the phenolic positions. These modifications can be used to protect the hydroxyl groups during other synthetic steps or to modulate the biological activity of the compound.
It is important to note that the reactivity of the two hydroxyl groups may differ due to their positions relative to the other substituents on the aromatic ring, potentially allowing for selective modification under carefully controlled reaction conditions.
Etherification and Alkylation Reactions
The conversion of the phenolic hydroxyl groups of this compound to ethers is a common strategy to alter the compound's polarity, solubility, and biological activity. While specific studies on the etherification and alkylation of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2,4-dihydroxyaryl systems.
A significant challenge in the alkylation of dihydroxybenzoic acids is achieving regioselectivity, as the two hydroxyl groups can exhibit different acidities and nucleophilicities. In related compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone, regioselective alkylation has been successfully achieved. nih.gov Research indicates that the hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered, making it the preferred site for alkylation under specific reaction conditions.
A common method for alkylation involves the use of an alkyl halide in the presence of a base in a polar aprotic solvent. nih.gov For instance, the use of cesium bicarbonate as a base in acetonitrile (B52724) at elevated temperatures has been shown to favor the formation of 4-alkoxy-2-hydroxy derivatives in high yields. nih.gov This suggests that a similar approach could be applied to this compound to selectively alkylate the 4-hydroxyl group.
The reaction conditions for the alkylation of 2,4-dihydroxybenzaldehyde, which can serve as a model, are summarized in the table below.
Table 1: Reaction Conditions for Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromopropane | CsHCO₃ | Acetonitrile | 80 | 2-Hydroxy-4-propoxybenzaldehyde | Good |
| 1-Bromobutane | CsHCO₃ | Acetonitrile | 80 | 4-Butoxy-2-hydroxybenzaldehyde | Good |
| 1,2-Dibromoethane | CsHCO₃ | Acetonitrile | 80 | 2,2'-(Ethane-1,2-diylbis(oxy))bis(3-bromo-5-formyl-6-hydroxybenzaldehyde) | Moderate |
Data derived from studies on 2,4-dihydroxybenzaldehyde, which is analogous to the target compound. nih.gov
Beyond traditional O-alkylation, modern catalytic methods offer alternative pathways. For example, palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been developed, although this method targets the C-H bond adjacent to the carboxylic acid rather than the hydroxyl groups. nih.gov
Acylation Strategies
Acylation of the hydroxyl groups in this compound to form esters is another important transformation. This can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. youtube.com
The general mechanism for acylation with an acid chloride involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acid chloride. youtube.comyoutube.com This is followed by the elimination of a chloride ion to form the ester. The presence of two hydroxyl groups in the target molecule means that the reaction can yield mono- or di-acylated products depending on the stoichiometry of the reagents and the reaction conditions.
While specific acylation studies on this compound are limited, the synthesis of related compounds provides insights. For example, the synthesis of certain pesticides and pharmaceutical intermediates derived from 3,5-dihydroxybenzoic acid involves acylation or esterification steps. guidechem.com In one instance, the synthesis of a key intermediate for antimicrobial drugs involved an esterification step as part of a multi-step sequence starting from a related difluoro-chlorobenzoic acid. researchgate.net
The choice of acylating agent and reaction conditions can influence the outcome of the reaction. For instance, the use of a bulky acylating agent might favor mono-acylation at the less sterically hindered 4-hydroxyl group.
Decarboxylation Studies of Dihydroxybenzoic Acids and Halogenated Analogs
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for dihydroxybenzoic acids and their halogenated derivatives. This transformation is a key step in the synthesis of substituted resorcinols, which are valuable building blocks in organic synthesis.
Investigating Reaction Conditions and Product Formation
The decarboxylation of hydroxybenzoic acids is often facilitated by the presence of electron-donating hydroxyl groups on the aromatic ring, which stabilize the transition state of the reaction. The reaction typically requires heating and can be influenced by the solvent and the presence of catalysts.
For halogenated dihydroxybenzoic acids, the reaction conditions can be critical. A well-documented example is the synthesis of 4-bromoresorcinol (B146125) from 2,4-dihydroxy-5-bromobenzoic acid. orgsyn.org In this procedure, the brominated benzoic acid is refluxed in water for an extended period, leading to the loss of carbon dioxide and the formation of the corresponding brominated resorcinol (B1680541) derivative. orgsyn.org This demonstrates that water can serve as a suitable solvent for the decarboxylation of certain brominated dihydroxybenzoic acids.
The ease of decarboxylation is also dependent on the positions of the hydroxyl groups relative to the carboxylic acid. For instance, β-keto acids and their vinylogous analogs, which include certain hydroxybenzoic acids, are known to undergo decarboxylation readily upon heating. masterorganicchemistry.comyoutube.comyoutube.com The mechanism often involves a cyclic transition state.
In some cases, decarboxylation can be achieved under milder conditions. For example, the decarboxylation of halogenated terephthalic acids has been accomplished by heating in a polar aprotic solvent, such as dimethylformamide, at temperatures around 100-150 °C. google.com More recently, novel methods for decarboxylative functionalization, such as decarboxylative hydroxylation, have been developed using photoredox catalysis, highlighting the ongoing innovation in this field. nih.gov
Implications for Synthesis of Related Resorcinol Derivatives
The decarboxylation of dihydroxybenzoic acids and their halogenated analogs has significant implications for the synthesis of substituted resorcinol derivatives. Resorcinol and its derivatives are important precursors for a wide range of products, including pharmaceuticals, agrochemicals, and dyes.
The synthesis of 4-bromoresorcinol via the decarboxylation of 2,4-dihydroxy-5-bromobenzoic acid is a classic example of this synthetic utility. orgsyn.org This method provides a direct route to a halogenated resorcinol that might be difficult to synthesize through direct bromination of resorcinol due to issues with regioselectivity.
The relationship between dihydroxybenzoic acids and resorcinols is further underscored by the Kolbe-Schmitt reaction, which is essentially the reverse of decarboxylation. In this reaction, a phenoxide (such as that derived from resorcinol) is heated with carbon dioxide under pressure to introduce a carboxylic acid group onto the aromatic ring, forming a dihydroxybenzoic acid. youtube.comgoogle.com The ability to proceed in both the forward (decarboxylation) and reverse (carboxylation) directions provides a versatile toolkit for the synthesis of these two important classes of compounds.
The development of efficient decarboxylation methods for halogenated dihydroxybenzoic acids is therefore of great interest for synthetic chemists, as it opens up pathways to a variety of functionalized resorcinol building blocks.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Alkoxy-2-hydroxybenzaldehyde |
| 2,4-Dihydroxybenzaldehyde |
| 2,4-Dihydroxyacetophenone |
| 1-Bromopropane |
| 1-Bromobutane |
| 1,2-Dibromoethane |
| 2-Hydroxy-4-propoxybenzaldehyde |
| 4-Butoxy-2-hydroxybenzaldehyde |
| 2,2'-(Ethane-1,2-diylbis(oxy))bis(3-bromo-5-formyl-6-hydroxybenzaldehyde) |
| 4-Bromoresorcinol |
| 2,4-Dihydroxy-5-bromobenzoic acid |
| 3,5-Dihydroxybenzoic acid |
| Resorcinol |
Mechanistic Investigations of Biological Activities in Research Models
Molecular Mechanisms of Antimicrobial Activity in In Vitro Studies
The antimicrobial potential of 3,5-Dibromo-2,4-dihydroxybenzoic acid and related compounds has been a key area of research. In vitro studies have begun to shed light on the molecular pathways through which this compound exerts its effects on bacteria and fungi.
Research indicates that brominated phenols, a class of compounds to which this compound belongs, exhibit broad-spectrum antifungal activities. For instance, a related compound, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), has been shown to inhibit the growth of the fungus Botrytis cinerea. nih.gov The inhibitory mechanism is linked to the disruption of cell membrane integrity in the fungal spores and their germ tubes. nih.gov This suggests that this compound may share a similar mechanism of action, interfering with the fundamental structures of fungal cells to prevent their proliferation.
Similarly, various dihydroxybenzoic acid derivatives have demonstrated antibacterial properties. Studies on compounds like 2,3-dihydroxybenzoic acid have shown effective inhibition against multidrug-resistant bacteria, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net The antibacterial action of these compounds is often attributed to their chemical structure, which can interfere with essential bacterial processes.
The interaction with microbial cellular components is a crucial aspect of the antimicrobial activity of many compounds. While direct studies on this compound's effect on protein synthesis are limited, research on analogous compounds provides valuable insights. For example, the bromophenol BDDE is suggested to interact with DNA through intercalation and minor groove binding. nih.gov This mode of action, if applicable to this compound, would represent a significant mechanism for inhibiting microbial growth by disrupting genetic processes.
Furthermore, lichen-derived monoaromatic compounds, including dihydroxybenzoic acid derivatives, have been evaluated for their antimicrobial activity against antibiotic-resistant pathogenic bacteria such as Enterococcus faecium, Staphylococcus aureus, and Acinetobacter baumannii. nih.gov The activity of these compounds underscores the potential for this chemical class to interfere with critical cellular functions in a range of microorganisms.
The ability of a compound to disrupt microbial membranes and inhibit biofilm formation is a key indicator of its antimicrobial efficacy. Research on 5,8-dihydroxy-1,4-naphthoquinone, a dihydroxy-containing compound, demonstrated that it causes membrane damage and disrupts membrane integrity in S. aureus, S. epidermidis, and C. albicans. mdpi.com This disruption of the cell's physical barrier can lead to leakage of essential components and ultimately, cell death. mdpi.com
Biofilm formation, a process where microorganisms adhere to surfaces and form protective communities, is a significant factor in antibiotic resistance. nih.govmdpi.com Studies on 2,3-dihydroxybenzoic acid have shown its ability to inhibit biofilm formation by Pseudomonas aeruginosa. nih.govresearchgate.net This effect is attributed to the chelation of iron, an element crucial for biofilm development. nih.gov By sequestering iron, the compound effectively starves the bacteria of a key nutrient required for establishing a biofilm. Similarly, other benzoic acid derivatives have been shown to inhibit biofilm formation in Klebsiella pneumoniae by targeting adhesin proteins that are critical for cell attachment. nih.gov
Enzymatic Inhibition and Modulation Studies
In addition to its direct antimicrobial effects, this compound and its chemical relatives have been investigated for their ability to inhibit various enzymes, which can have significant therapeutic implications.
While specific studies on the inhibition of phenoloxidase by this compound are not detailed in the provided search results, the general class of phenolic compounds is known to interact with and inhibit various enzymes. The structural features of dihydroxybenzoic acids, including the positions of the hydroxyl and bromine groups, are likely to play a crucial role in any potential interaction with the active site of phenoloxidases.
The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing conditions like type 2 diabetes. nih.govnih.gov Research has explored the potential of 3,5-dibromo-4,6-dimethoxychalcones and their flavone (B191248) derivatives, which are structurally related to this compound, as dual inhibitors of these enzymes. nih.govnih.gov The inhibition of α-glucosidase and α-amylase can delay the digestion and absorption of carbohydrates, thereby helping to control post-meal blood sugar levels. nih.govnih.gov
Structure-activity relationship studies on benzoic acid derivatives have revealed that the position of hydroxyl groups on the benzene (B151609) ring significantly influences their α-amylase inhibitory activity. mdpi.com For instance, a hydroxyl group at the 2-position tends to enhance inhibition, while one at the 5-position can have a negative effect. mdpi.com Molecular docking studies suggest that these interactions are primarily driven by hydrogen bonding and hydrophobic interactions with the enzyme's active site. mdpi.com
Interactive Data Table: Antimicrobial and Enzyme Inhibitory Activities
| Compound/Derivative Class | Target Organism/Enzyme | Observed Effect | Potential Mechanism of Action |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Botrytis cinerea | Inhibition of mycelial growth and spore germination. nih.gov | Disruption of cell membrane integrity. nih.gov |
| 2,3-Dihydroxybenzoic acid | Pseudomonas aeruginosa | Inhibition of biofilm formation. nih.govresearchgate.net | Iron chelation. nih.gov |
| Benzoic acid derivatives | Klebsiella pneumoniae | Inhibition of biofilm formation. nih.gov | Targeting of adhesin MrkD1P. nih.gov |
| 5,8-dihydroxy-1,4-naphthoquinone | S. aureus, S. epidermidis, C. albicans | Membrane damage and disruption of membrane integrity. mdpi.com | Increased membrane permeability. mdpi.com |
| 3,5-dibromo-4,6-dimethoxychalcones and flavone derivatives | α-glucosidase and α-amylase | Inhibition of enzyme activity. nih.govnih.gov | Competitive inhibition. nih.gov |
| Benzoic acid derivatives | α-amylase | Inhibition of enzyme activity. mdpi.com | Hydrogen bonding and hydrophobic interactions. mdpi.com |
Interaction with Other Enzymes (e.g., Dihydrofolate Reductase, Histone Deacetylases)
The scientific literature available does not provide specific details regarding the direct interaction of this compound with Dihydrofolate Reductase (DHFR) or Histone Deacetylases (HDACs).
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for therapeutic agents in cancer and infectious diseases. wikipedia.orgorgsyn.orgebi.ac.ukdrugbank.comnih.gov Inhibitors of DHFR disrupt the folate metabolic pathway, thereby impeding cell proliferation. wikipedia.orgnih.gov While a wide array of compounds, known as antifolates, have been identified as DHFR inhibitors, no studies have specifically implicated this compound in this role. orgsyn.orgdrugbank.com
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.gov This action leads to a more condensed chromatin structure, silencing gene transcription. nih.gov HDAC inhibitors are being investigated as anti-cancer agents because they can induce hyperacetylation of histones, affecting the expression of genes involved in cell cycle arrest and apoptosis. nih.gov Research into HDAC inhibitors is extensive, but currently, there is no published evidence to suggest that this compound acts as an inhibitor of this enzyme class.
Kinetic Characterization of Enzyme-Inhibitor Binding
A review of existing scientific studies reveals a lack of specific kinetic data, such as the Michaelis-Menten constant (K(m)), maximum velocity (V({max})), or the inhibitory constant (K(_i)), for the binding of this compound to any specific enzyme.
Enzyme inhibition kinetics are fundamental to understanding how a compound exerts its effect. nih.gov The primary types of reversible inhibition—competitive, non-competitive, and uncompetitive—are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex, which is reflected in changes to K(m) and V({max}). nih.govnih.gov For example, competitive inhibitors bind to the active site and increase the apparent K(m) without changing V({max}), while non-competitive inhibitors bind elsewhere and decrease V(_{max}) without affecting K(_m). nih.govnih.gov Although derivatives of the related compound 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone have been synthesized and evaluated for inhibition of enzymes like α-glucosidase and α-amylase, specific kinetic parameters for this compound are not available in the reviewed literature. nih.gov
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, including dihydroxybenzoic acids, is a subject of extensive research. The mechanisms underlying these properties are often linked to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Specific experimental data on the superoxide (B77818) anion radical (O(_{2})•−) scavenging capacity of this compound is not detailed in the available literature. However, studies on related polyphenolic compounds provide some context. For instance, various flavonols and their conjugates have demonstrated the ability to scavenge superoxide anions, with the type of conjugation significantly influencing this capacity. nih.gov Similarly, the antioxidant activity of plant extracts containing various phenolic acids is often attributed in part to their ability to neutralize superoxide radicals. frontiersin.org For example, 3,5-dihydroxy-4-ethyl-trans-stilbene, a structurally related stilbene, was found to be a potent scavenger of superoxide radicals. frontiersin.org
The antioxidant activity of dihydroxybenzoic acids is generally understood to proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net
Hydrogen Atom Transfer (HAT): In this pathway, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyl group.
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is often followed by proton transfer (PT). The antioxidant capacity in SET-based assays is related to the molecule's oxidation potential.
Theoretical studies using Density Functional Theory (DFT) on various dihydroxybenzoic acids (DHBAs) have shown that in nonpolar solvents, the HAT mechanism is generally favored. researchgate.net In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism, a subset of SET, is often indicated as the predominant pathway. researchgate.net The SET-PT mechanism is typically found to be less favorable. researchgate.net The specific contribution of these pathways for this compound would be influenced by its unique electronic structure imparted by the bromine and hydroxyl substituents.
The antioxidant efficacy of benzoic acid derivatives is highly dependent on the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov The presence of bromine atoms further modifies this activity.
Studies on various dihydroxybenzoic acids have shown that the substitution pattern is critical. For instance, 3,5-dihydroxybenzoic acid demonstrates strong antioxidant activity, whereas isomers with hydroxyl groups in other positions may be less active. nih.gov The presence of hydroxyl groups at the meta-positions (3 and 5) appears to be particularly favorable for high antioxidant activity. nih.gov In contrast, adding a hydroxyl group at the para-position (4) to a 3,5-dihydroxy structure, as seen in gallic acid, can sometimes lead to a decrease in antioxidant activity compared to the 3,5-dihydroxybenzoic acid parent. nih.gov
The introduction of halogen atoms, such as bromine, into a phenolic structure can enhance antioxidant activity. nih.gov Bromination can increase the lipophilicity of the molecule, potentially allowing for better diffusion across cellular membranes. nih.gov This modification can lead to brominated derivatives having higher radical scavenging activity than their parent compounds. nih.gov
Table 1: Structure-Activity Relationship of Dihydroxybenzoic Acids
| Compound | Hydroxyl Positions | Relative Antioxidant Activity | Key Findings |
|---|---|---|---|
| 3,5-Dihydroxybenzoic acid | 3, 5 (meta) | Strong | Hydroxylation in meta positions contributes significantly to antioxidant capacity. nih.gov |
| 2,4-Dihydroxybenzoic acid | 2 (ortho), 4 (para) | Low | Exhibits significantly lower antioxidant activity compared to isomers with meta hydroxyls. nih.gov |
| 3,4-Dihydroxybenzoic acid | 3 (meta), 4 (para) | Moderate | Generally shows good activity, but often less than the 3,5-dihydroxy isomer. nih.gov |
| Gallic Acid (3,4,5-Trihydroxy) | 3,5 (meta), 4 (para) | Moderate to Strong | The additional hydroxyl at the para position can sometimes decrease activity compared to 3,5-dihydroxybenzoic acid. nih.gov |
Cytotoxic Effects on In Vitro Cellular Models
Direct experimental data on the cytotoxic effects of this compound on specific cancer cell lines, including IC(_{50}) values, is limited in the current body of scientific literature. However, research on structurally analogous compounds provides some insight into its potential activity.
A closely related compound, 3,5-Dibromo-2,4-dihydroxybenzaldehyde , has been shown to possess anticancer properties. It has demonstrated the ability to inhibit the proliferation of cancer cells in vitro, affecting cell cycle regulation and inducing apoptosis in cell lines such as breast and colon cancer.
Furthermore, derivatives of 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone , which shares the 3,5-dibromo substitution pattern, have been synthesized into chalcones and flavones. nih.gov These derivatives have shown significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines, with some compounds exhibiting IC({50}) values in the low micromolar range. nih.gov For example, the parent chalcone (B49325) from this series had an IC({50}) of 4.12 µM against MCF-7 cells, while a flavone derivative showed an IC(_{50}) of 5.10 µM against the same cell line. nih.gov
While these findings suggest that the 3,5-dibromo-dihydroxy-phenyl moiety may be a valuable pharmacophore for cytotoxic activity, it is crucial to note that these results are not directly from studies on this compound itself. Further research is required to specifically determine its cytotoxic profile against various cancer cell lines.
Table 2: Cytotoxicity of Structurally Related Compounds
| Compound/Derivative | Cell Line | IC(_{50}) Value (µM) | Reference |
|---|---|---|---|
| 3,5-Dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast) | 4.12 ± 0.55 | nih.gov |
| 3,5-Dibromo-4,6-dimethoxychalcone (2a) | A549 (Lung) | 7.40 ± 0.67 | nih.gov |
| 6,8-Dibromo-5,7-dimethoxyflavone (3c) | MCF-7 (Breast) | 5.10 ± 0.61 | nih.gov |
| 5,5'-dibromo-1,1-bis(3'-indolyl)methane | MCF-7 (Breast) | 1-5 | nih.gov |
| 5,5'-dibromo-1,1-bis(3'-indolyl)methane | MDA-MB-231 (Breast) | 1-5 | nih.gov |
Effects on Cancer Cell Line Proliferation and Viability (e.g., MDA-MB-231, A549)
Molecular Pathways and Cell Cycle Perturbations in Research Models
In-depth research identifying the specific molecular pathways modulated by this compound is limited. Consequently, information regarding its impact on cell cycle progression, such as the induction of cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases) or the perturbation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), has not been documented for this particular compound. Studies on analogous compounds suggest that phenolic acids can influence pathways like MAPK signaling, but direct evidence for this compound is absent.
Selectivity Towards Different Cell Lines in In Vitro Studies
There is no available data from in vitro studies assessing the selectivity of this compound. Research has not yet been published that compares its cytotoxic or antiproliferative effects on cancerous cell lines versus normal, non-malignant cell lines. Therefore, its therapeutic index or potential for selective action against cancer cells remains uncharacterized.
Biophysical Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. The distinct structural features of this compound suggest a high potential for engaging in significant biophysical interactions.
Hydrogen Bonding and Halogen Bonding Contributions to Interactions
The molecular architecture of this compound is rich with functional groups capable of forming potent non-covalent interactions, which are critical for molecular recognition and binding to biological targets like proteins and nucleic acids.
Hydrogen Bonding: The compound possesses a carboxylic acid group and two hydroxyl groups, all of which can act as both hydrogen bond donors and acceptors. These groups can form strong, directional hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active or allosteric sites of enzymes and other proteins.
Halogen Bonding: The two bromine atoms on the aromatic ring are significant features. A halogen atom, when bonded to an electron-withdrawing group like an aromatic ring, can develop a region of positive electrostatic potential known as a "sigma-hole." This allows it to act as an electrophilic species and interact favorably with nucleophilic atoms like oxygen, nitrogen, or sulfur, which are abundant in biological macromolecules. This type of interaction, known as a halogen bond, is increasingly recognized for its importance in ligand-protein binding and drug design.
A crystallographic study of the closely related compound 3,5-Dibromo-2-hydroxybenzoic acid revealed the presence of both intramolecular and intermolecular hydrogen bonds (O—H⋯O) as well as C—H⋯Br interactions, which are a form of weak hydrogen bonding. Given the additional hydroxyl group in this compound, its capacity for forming a complex network of such interactions is even greater, likely contributing significantly to the stability of its binding to biomolecular partners.
Interactive Table: Potential Molecular Interactions
| Interaction Type | Functional Group(s) Involved | Potential Biological Partner Atoms |
|---|---|---|
| Hydrogen Bond (Donor) | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Oxygen, Nitrogen |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Hydrogen (from -OH, -NH) |
Potential Research Applications and Advanced Materials Science
Contribution to Environmental Research
Studies on the Degradation Pathways of Halogenated Aromatics in Model Systems
One significant pathway identified is reductive dehalogenation. In aerobic bacteria, such as Delftia sp. EOB-17, the compound 3,5-dibromo-4-hydroxybenzoate (a closely related analog) can be reductively dehalogenated to produce 4-hydroxybenzoate. researchgate.netnih.gov This demonstrates that aerobic microbes possess enzymatic systems capable of removing halogen substituents from the aromatic ring.
Anaerobic degradation pathways have also been extensively studied. The anaerobic biodegradability of 3,5-dibromo-4-hydroxybenzoate, an aerobic transformation product of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), has been demonstrated under various conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic environments. researchgate.net In enrichment cultures established with anaerobic sediment, 100 μM of 3,5-dibromo-4-hydroxybenzoate was depleted within 20 to 35 days under all four anaerobic conditions tested. researchgate.net The degradation of the parent compound, Bromoxynil, proceeds via reductive debromination to 4-cyanophenol, which is then further transformed into phenol (B47542) and can ultimately be mineralized to carbon dioxide. researchgate.net
These studies highlight the diverse microbial strategies for dehalogenating aromatic compounds, providing a foundational understanding for developing new biotechnologies. researchgate.net
| Degradation Condition | Microorganism/System | Key Process | Resulting Product |
| Aerobic | Delftia sp. EOB-17 | Reductive Dehalogenation | 4-hydroxybenzoate |
| Anaerobic (Denitrifying) | Anaerobic Sediment Culture | Reductive Debromination | Depleted within 20-35 days |
| Anaerobic (Fe(III)-reducing) | Anaerobic Sediment Culture | Reductive Debromination | Depleted within 20-35 days |
| Anaerobic (Sulfidogenic) | Anaerobic Sediment Culture | Reductive Debromination | Depleted within 20-35 days |
| Anaerobic (Methanogenic) | Anaerobic Sediment Culture | Reductive Debromination | Depleted within 20-35 days |
Potential in Bioremediation Research of Related Compounds
Insights gained from the degradation of 3,5-Dibromo-2,4-dihydroxybenzoic acid and its analogs have significant potential in the field of bioremediation. Bioremediation utilizes the metabolic capabilities of microorganisms to eradicate, detoxify, or immobilize environmental pollutants. researchgate.net Halogenated aromatic compounds are widely used in industrial and agricultural applications and their persistence can lead to environmental accumulation. researchgate.net Biological degradation offers a sustainable, low-cost, and environmentally friendly technology for removing these toxicants. researchgate.net
The research on 3,5-dibromo-4-hydroxybenzoate is directly applicable to the bioremediation of the herbicide Bromoxynil. researchgate.net Since 3,5-dibromo-4-hydroxybenzoate is a known transformation product of Bromoxynil, understanding its degradation is key to achieving complete remediation of Bromoxynil-contaminated sites. researchgate.net The demonstrated ability of anaerobic microbial communities to degrade this compound under various electron-accepting conditions suggests that bioremediation could be a viable strategy in different types of anaerobic environments, such as contaminated sediments and groundwater. researchgate.net
Furthermore, a deeper understanding of the enzymes and genetic pathways involved in the degradation of model compounds like this compound can inform the development of advanced bioremediation technologies. This could involve enzyme engineering, metabolic engineering, or the use of synthetic biology to create microorganisms with enhanced degradation capabilities for a wide range of halogenated pollutants. researchgate.net
Role in Co-crystallization and Supramolecular Chemistry
In the realm of materials science, this compound serves as a valuable component in the field of crystal engineering, particularly in co-crystallization and supramolecular chemistry. Co-crystals are multi-component crystalline solids where different molecules are held together in a stoichiometric ratio within the crystal lattice, primarily through non-covalent interactions like hydrogen bonds. researchgate.net This technique is of significant interest, especially in the pharmaceutical industry, as it allows for the modification of the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. nih.gov
The structure of this compound, featuring carboxylic acid and hydroxyl groups, makes it an excellent "coformer." These functional groups are strong hydrogen bond donors and acceptors, enabling the formation of robust and predictable intermolecular interactions, known as supramolecular synthons, with API molecules. nih.govsemanticscholar.org The presence of bromine atoms also allows for potential halogen bonding interactions, adding another dimension to its utility in designing complex supramolecular architectures.
Design and Synthesis of Multi-component Crystals
The design of multi-component crystals relies on the principles of molecular recognition and the predictability of supramolecular synthons. nih.gov The carboxylic acid group on compounds like this compound can form well-known and reliable synthons, such as the acid-amide heterosynthon or the acid-pyridine heterosynthon, which are commonly exploited in the design of pharmaceutical co-crystals. semanticscholar.org
The synthesis of these multi-component crystals can be achieved through various methods, including slow evaporation from solution, neat grinding, liquid-assisted grinding, and reaction crystallization. sphinxsai.comnih.gov For instance, the slow evaporation method involves dissolving the API and the coformer (in this case, this compound) in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of high-quality co-crystals. nih.gov The selection of the coformer is a critical step in the design process, and substituted benzoic acids are frequently screened for their ability to form stable co-crystals with a target API. researchgate.net The goal is to create a new crystalline solid with improved properties.
Influence on Physicochemical Properties (e.g., Solubility, Stability) of Co-crystals
A primary motivation for developing co-crystals is to enhance the physicochemical properties of a substance, particularly for pharmaceutical applications. researchgate.netsphinxsai.com Co-crystallization with a coformer like this compound can significantly influence properties such as melting point, solubility, dissolution rate, stability, and tabletability. nih.govsphinxsai.com
Melting Point: The melting point of a co-crystal is typically different from that of its individual components. Often, the co-crystal's melting point falls between the melting points of the API and the coformer. nih.gov An analysis of 50 different co-crystalline samples found that 51% had melting points between those of the API and coformer, while 39% had a lower melting point than either component. nih.gov This modification can be important for manufacturing processes.
Solubility and Dissolution: Poor aqueous solubility is a major challenge for many APIs, as it can limit their bioavailability. Co-crystallization is a prominent strategy to address this issue. researchgate.net By pairing a poorly soluble API with a highly soluble coformer, the resulting co-crystal often exhibits enhanced solubility and a faster dissolution rate compared to the API alone.
Stability: Co-crystals can also exhibit improved chemical and physical stability. For example, forming a co-crystal can increase a drug's stability against humidity, heat, and light. nih.gov The robust network of intermolecular interactions within the co-crystal lattice can restrict molecular motion and protect the API from degradation pathways that might occur in its pure crystalline form. nih.gov
| Physicochemical Property | Influence of Co-crystallization | Potential Advantage |
| Melting Point | Often falls between the API and coformer melting points. nih.gov | Can improve processing and manufacturing characteristics. |
| Solubility | Can significantly increase the aqueous solubility of poorly soluble APIs. researchgate.net | Enhanced bioavailability of the drug. |
| Dissolution Rate | Often faster than the pure API. | Quicker onset of therapeutic action. |
| Stability | Can improve stability against humidity, heat, and light. nih.gov | Longer shelf-life and protection from degradation. |
| Tabletability | Can improve the mechanical properties for tablet formation. sphinxsai.com | More efficient and robust manufacturing of solid dosage forms. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic methods for halogenated aromatic compounds often rely on traditional chemical processes that can be harsh and environmentally taxing. The future of synthesizing 3,5-Dibromo-2,4-dihydroxybenzoic acid lies in the adoption of greener and more sustainable practices.
One promising avenue is the exploration of enzymatic halogenation . Nature has evolved a diverse array of halogenating enzymes that can install halogen atoms onto organic molecules with high selectivity and under mild conditions. acs.orgnih.govacs.org The use of flavin-dependent halogenases or haloperoxidases could offer a biocatalytic route to this compound, minimizing the use of hazardous reagents and reducing waste generation. nih.govfrontiersin.orgresearchgate.net These enzymatic reactions, often conducted in aqueous environments at ambient temperatures, align with the principles of green chemistry. wjpmr.com
Additionally, the application of visible-light photoredox catalysis for the bromination of phenols offers a mild and efficient alternative to traditional methods. beilstein-journals.org This technique allows for the in situ generation of bromine from bromide salts, avoiding the direct handling of hazardous elemental bromine. beilstein-journals.org Research into adapting such photoredox systems for the specific and controlled dibromination of 2,4-dihydroxybenzoic acid could lead to more sustainable and safer manufacturing processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical compounds are designed and evaluated. For this compound, these computational tools can accelerate the discovery of new derivatives with enhanced properties and predict their behavior, thereby reducing the need for extensive and costly experimental work.
Quantitative Structure-Activity Relationship (QSAR) models have already proven effective in predicting the toxicity of halogenated phenols. tandfonline.comtandfonline.comresearchgate.netresearchgate.net By developing QSAR models specific to dibrominated dihydroxybenzoic acids, researchers can predict the biological activities and potential toxicities of novel analogues. These models use molecular descriptors to establish a relationship between the chemical structure and its biological effect, enabling the in silico screening of large virtual libraries of compounds. tandfonline.comtandfonline.com
AI and ML can also be employed to predict key physicochemical properties, such as solubility, pKa, and lipophilicity (logP), which are crucial for drug development and material science applications. nih.govunibo.it Advanced algorithms can learn from existing data on related compounds to make accurate predictions for this compound and its derivatives.
Furthermore, generative AI models can be used to design novel molecules with desired characteristics. By defining specific parameters, such as target bioactivity or material properties, these models can propose new chemical structures that are likely to be successful candidates for synthesis and testing. This approach can significantly shorten the lead optimization phase in drug discovery and the development cycle for new materials.
Advanced Mechanistic Studies using Multi-Omics Approaches in In Vitro Systems
Understanding the detailed molecular mechanisms by which this compound interacts with biological systems is crucial for its potential therapeutic applications. Multi-omics approaches , which involve the simultaneous analysis of different types of biological molecules, offer a powerful platform for these investigations. nih.govnih.govmdpi.com
By treating in vitro cell models, such as human cell lines, with this compound, researchers can perform integrated analyses of the transcriptome, proteome, and metabolome.
Transcriptomics (RNA sequencing) can reveal which genes are up- or down-regulated in response to the compound, providing insights into the affected signaling pathways. nih.govnih.gov
Proteomics can identify changes in protein expression and post-translational modifications, offering a direct view of the functional changes within the cell. mdpi.com
Metabolomics can measure the fluctuations in small-molecule metabolites, providing a snapshot of the metabolic state of the cell and how it is perturbed by the compound. nih.govnih.gov
The integration of these omics datasets can provide a holistic view of the compound's mode of action, helping to identify its molecular targets and off-target effects. nih.govmdpi.com This comprehensive understanding is essential for assessing both the efficacy and safety of potential drug candidates derived from this compound. Such studies can also aid in the definition of adverse outcome pathways (AOPs) for risk assessment. nih.gov
Exploration of New Material Science Applications
The unique chemical structure of this compound, featuring multiple functional groups, makes it an intriguing building block for new materials with advanced properties.
One promising area is the development of metal-organic frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The carboxylic acid and hydroxyl groups of this compound could serve as coordination sites for metal ions, potentially forming novel MOFs with tailored pore sizes and functionalities. rsc.orgacs.org The presence of bromine atoms could also impart specific properties, such as enhanced catalytic activity or selectivity. These MOFs could find applications in gas storage, separation, catalysis, and drug delivery. nih.govresearchgate.netacs.org
Another avenue of exploration is in polymer science . Dihydroxybenzene moieties are known to be valuable components in polymers, contributing to properties like thermal stability, redox activity, and adhesion. academie-sciences.fracademie-sciences.fr this compound could be used as a monomer or a functional additive in the synthesis of new polymers. For instance, it could be incorporated into polyesters, polyamides, or polybenzoxazoles to create materials with enhanced flame retardancy, thermal resistance, or specific binding capabilities. mdpi.com
Comparative Studies with Other Polyhalogenated Aromatic Systems
Comparisons could be made with other halogenated phenols, benzoic acids, and more complex polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govmdpi.comcdc.govnih.govepa.govnih.gov Key parameters for comparison would include:
| Property to Compare | Rationale for Comparison |
| Toxicity | To assess the relative safety profile and understand how the number and position of halogen and hydroxyl groups influence toxicity. mdpi.comepa.gov |
| Biological Activity | To identify potential therapeutic advantages over existing compounds, for example, in antimicrobial or anticancer applications. |
| Physicochemical Properties | To evaluate differences in solubility, stability, and reactivity that could impact applications in materials science and drug formulation. |
| Binding Affinities | To compare the interactions with specific biological targets, such as enzymes or receptors. |
By systematically comparing this compound with its structural relatives, researchers can build a comprehensive understanding of its place within the broader class of polyhalogenated aromatic compounds and guide the rational design of new molecules with optimized properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dibromo-2,4-dihydroxybenzoic acid?
- Methodological Answer : A common approach involves bromination of a precursor like 2,4-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled conditions. For example, bromination in acetic acid at 60–80°C yields halogenated derivatives, as demonstrated in analogous syntheses of related dibromo-hydroxybenzoic acids . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure compound .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and hydroxyl group positions. For example, deshielded aromatic protons adjacent to bromine atoms typically appear at δ 7.5–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid) are recommended .
- Melting Point Analysis : Compare observed melting points (e.g., 232–233°C for analogous compounds) with literature values to verify consistency .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond angles, planarity, and hydrogen-bonding networks. For instance, intramolecular O–H⋯O bonds (2.56 Å) and π–π stacking (3.42 Å interplanar distance) stabilize the crystal lattice in related dibromo-hydroxybenzoic acids . Synchrotron radiation may enhance resolution for heavy atoms like bromine .
Q. What strategies optimize enzyme inhibition studies involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., tyrosine kinases) on sensor chips to measure binding kinetics (K, k/k) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and specificity .
- Docking Simulations : Use software like AutoDock Vina to predict interactions between the compound’s bromine substituents and enzyme active sites .
Q. How do substituent variations affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3,5-dichloro or 3,5-difluoro derivatives) to evaluate halogen electronegativity impacts on bioactivity. For example, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets .
- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) across cell lines (e.g., RAW 264.7 macrophages) to rank substituent efficacy .
Q. What advanced techniques validate degradation pathways under physiological conditions?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in negative ion mode to identify metabolites. For example, demethylation or decarboxylation products can be tracked via m/z shifts .
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, sampling at intervals to quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
